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Cat. No.: B13447357 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays

a crucial role in various cellular processes, including cell cycle regulation, differentiation, and

cytoskeletal dynamics.[1][2][3] One of the key substrates of SIRT2 in the cytoplasm is α-tubulin,

a major component of microtubules.[1][2] SIRT2 deacetylates α-tubulin at the lysine-40 (K40)

residue, a post-translational modification that influences microtubule stability and function.

ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of SIRT2 with an

in vitro IC50 value of 1.45 μM and over 50-fold selectivity for SIRT2 over SIRT1, SIRT3, and

SIRT5. By inhibiting SIRT2, ICL-SIRT078 leads to an increase in the acetylation of α-tubulin.

This makes the detection of acetylated α-tubulin a reliable biomarker for assessing the cellular

target engagement of ICL-SIRT078. This application note provides a detailed protocol for

treating cells with ICL-SIRT078 and subsequently quantifying the changes in α-tubulin

acetylation using Western blotting.

Principle of the Assay
This protocol describes the treatment of a suitable cell line (e.g., MCF-7 breast cancer cells)

with varying concentrations of the SIRT2 inhibitor ICL-SIRT078. Following treatment, cells are
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lysed, and the total protein concentration is determined. Equal amounts of protein from each

treatment condition are then separated by size using sodium dodecyl sulfate-polyacrylamide

gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed

with specific primary antibodies against acetylated α-tubulin (Ac-α-tubulin) and total α-tubulin,

followed by incubation with corresponding secondary antibodies. The signal from the antibodies

is detected, and the level of acetylated α-tubulin is normalized to the total α-tubulin to

determine the effect of ICL-SIRT078 on α-tubulin acetylation.

Signaling Pathway and Experimental Workflow
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Caption: ICL-SIRT078 inhibits SIRT2, leading to increased α-tubulin acetylation.
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Experimental Workflow

1. Cell Culture
(e.g., MCF-7)
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(Dose-response/Time-course)
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4. SDS-PAGE
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Caption: Western blot workflow for α-tubulin acetylation analysis.
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Quantitative Data
The following table presents representative data from a dose-response experiment in MCF-7

cells treated with ICL-SIRT078 for 24 hours. Data is expressed as the ratio of acetylated α-

tubulin to total α-tubulin, normalized to the vehicle control (DMSO).

ICL-SIRT078 Concentration (µM)
Fold Change in Acetylated α-Tubulin /
Total α-Tubulin (Mean ± SEM)

0 (Vehicle) 1.00 ± 0.12

0.5 1.85 ± 0.21

1.0 2.95 ± 0.35

2.5 4.50 ± 0.48

5.0 5.80 ± 0.62

10.0 6.20 ± 0.75

Note: This is representative data based on the known effects of SIRT2 inhibitors. Actual results

may vary depending on the cell line, experimental conditions, and reagents used.

Experimental Protocols
Materials and Reagents

Cell Line: MCF-7 (or other suitable cell line)

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

ICL-SIRT078: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

Vehicle Control: DMSO

Phosphate-Buffered Saline (PBS): pH 7.4

RIPA Lysis Buffer: with protease and phosphatase inhibitors

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13447357?utm_src=pdf-body
https://www.benchchem.com/product/b13447357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13447357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BCA Protein Assay Kit

Laemmli Sample Buffer (4X)

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

PVDF or Nitrocellulose Membranes

Transfer Buffer

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline

with 0.1% Tween-20 (TBST)

Primary Antibodies:

Rabbit anti-acetyl-α-Tubulin (Lys40) antibody

Mouse anti-α-Tubulin antibody

Secondary Antibodies:

HRP-conjugated anti-rabbit IgG

HRP-conjugated anti-mouse IgG

Enhanced Chemiluminescence (ECL) Substrate

Imaging System: for chemiluminescence detection

Cell Culture and Treatment
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the

time of treatment.

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

Prepare serial dilutions of ICL-SIRT078 in cell culture medium from the stock solution to

achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Include a vehicle-only

control (DMSO).
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Remove the old medium from the cells and replace it with the medium containing the

different concentrations of ICL-SIRT078 or vehicle.

Incubate the cells for the desired time period (e.g., 24 hours).

Cell Lysis and Protein Quantification
After treatment, place the 6-well plates on ice.

Aspirate the medium and wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well) to each

well.

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein extract) to new, pre-chilled tubes.

Determine the protein concentration of each lysate using a BCA protein assay according to

the manufacturer's instructions.

SDS-PAGE and Western Blotting
Normalize the protein concentrations of all samples with lysis buffer.

Add Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-

100°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Run the gel according to the manufacturer's recommendations until the dye front reaches the

bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-

dry transfer system.
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Following transfer, block the membrane with blocking buffer for 1 hour at room temperature

with gentle agitation.

Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., 1:1000

dilution) and total α-tubulin (e.g., 1:2000 dilution) in blocking buffer overnight at 4°C with

gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g.,

1:5000 dilution) in blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for the recommended time.

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities for acetylated α-tubulin and total α-tubulin for each sample

using densitometry software.

Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin

band for each treatment condition.

Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting
No or weak signal for acetylated α-tubulin:

Increase the amount of protein loaded.

Optimize the primary antibody concentration and incubation time.

Ensure the ECL substrate is fresh and active.
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High background:

Increase the number and duration of washes.

Optimize the blocking conditions (time, blocking agent).

Use a lower concentration of primary and secondary antibodies.

Uneven loading:

Ensure accurate protein quantification and careful loading of equal amounts of protein.

Use a loading control like α-tubulin or β-actin to verify even loading.

By following this protocol, researchers can effectively use Western blotting to measure the

increase in α-tubulin acetylation as a downstream indicator of ICL-SIRT078 activity in a cellular

context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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